(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxycarbonyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The ethoxycarbonyl group and the phenylethyl group are then introduced through esterification and alkylation reactions, respectively. The final step involves the formation of the enone structure through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, as well as controlled reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
- (2E)-4-{[3-(ethoxycarbonyl)-5-(2-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Uniqueness
(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-4-[[3-ethoxycarbonyl-5-(1-phenylethyl)thiophen-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-19(24)14-11-15(12(2)13-7-5-4-6-8-13)26-18(14)20-16(21)9-10-17(22)23/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJLQNVPIMNUDG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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